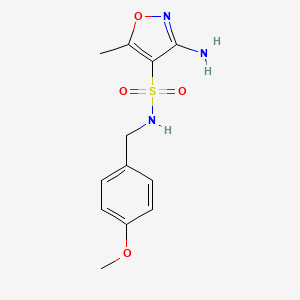

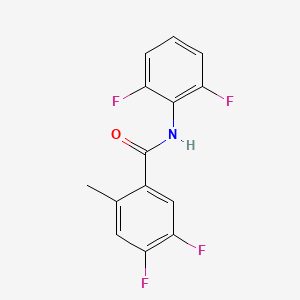

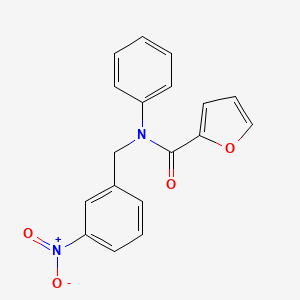

3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Research on sulfonamide compounds, including those related to "3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide," focuses on understanding their molecular structures, synthesis processes, and unique physical and chemical properties. These compounds often exhibit interesting reactivity due to their functional groups, making them subjects of extensive study in the fields of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves complex reactions, including Schiff base formation through the reaction of sulfamethoxazole with aldehydes (Yıldız et al., 2010). Another common method includes Rh(III)-catalyzed annulation for creating aminoisoquinolone derivatives, showcasing the versatility and reactivity of sulfonamide groups (Tan et al., 2014).

Molecular Structure Analysis

Sulfonamide compounds' molecular structures are characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography, revealing detailed information about their geometry and electronic structures. For example, studies have shown the importance of tautomerism in Schiff base ligands and their influence on photochromic and thermochromic characteristics (Yıldız et al., 2010).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, influenced by the presence of the sulfonamide group. These reactions include photodecomposition, as observed in sulfamethoxazole, where the compound undergoes photoisomerization among other pathways, leading to multiple products (Zhou & Moore, 1994).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystalline structure, can be determined through various analytical methods. X-ray crystallography provides insights into the compounds' solid-state structure, revealing the presence of hydrogen bonds and other intermolecular interactions that influence their physical characteristics (Chandran et al., 2012).

科学的研究の応用

Photodynamic Therapy Applications

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups has been reported, demonstrating their potential in photodynamic therapy for cancer treatment. These compounds show high singlet oxygen quantum yields, making them suitable as Type II photosensitizers. The unique properties of these derivatives, such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, contribute to their effectiveness in photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Structural and Spectroscopic Studies

Research into the structural and spectroscopic properties of benzenesulfonamide derivatives has revealed insights into their molecular configurations. Studies involving crystallography and various spectroscopic techniques have helped elucidate the structure of these compounds, indicating their potential for further pharmaceutical applications. This includes the investigation of Schiff bases derived from benzenesulfonamide and their crystal structures, which play a crucial role in understanding their photochromic and thermochromic characteristics (Yıldız, Ünver, Erdener, & Iskeleli, 2010).

Antimicrobial and Enzyme Inhibition Effects

New Schiff bases derived from sulfamethoxazole and their Pd(II), Cu(II) complexes have been synthesized and characterized. These compounds exhibited notable antimicrobial activities and showed significant inhibition effects on carbonic anhydrase enzymes. Such studies underscore the therapeutic potential of benzenesulfonamide derivatives in treating infections and targeting specific enzymes for therapeutic interventions (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).

Anticancer and Antitumor Activities

The synthesis and bioactivity studies of new benzenesulfonamides have indicated their potential in anticancer and antitumor applications. Some derivatives have shown interesting cytotoxic activities and the ability to inhibit carbonic anhydrase isozymes, highlighting their relevance in developing new therapeutic agents for cancer treatment (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

作用機序

Target of Action

CHEMBL4543242, also known as 3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide or Z1981253177, is a compound that primarily targets the metabotropic glutamate receptor 4 (mGlu4) and muscarinic M4 receptors . These receptors are coupled to G proteins and are expressed in brain circuits that are important in various neurological disorders, including schizophrenia .

Mode of Action

The compound acts as an activator for both mGlu4 and M4 receptors . The mutual activation of these receptors has been shown to reverse schizophrenia-related changes in animal models . This suggests that the compound may exert its effects by enhancing the activity of these receptors, thereby modulating the neurotransmission processes associated with these receptors .

Result of Action

The activation of mGlu4 and M4 receptors by CHEMBL4543242 can lead to various molecular and cellular effects. In animal models of schizophrenia, the compound has been shown to reverse MK-801- and amphetamine-induced changes . This suggests that the compound may have potential antipsychotic-like efficacy.

特性

IUPAC Name |

3-amino-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-8-11(12(13)15-19-8)20(16,17)14-7-9-3-5-10(18-2)6-4-9/h3-6,14H,7H2,1-2H3,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPWCPJUSTTNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)

![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)